1-Benzyl-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine
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Overview
Description
1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a tris(propan-2-yl)benzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the benzyl group and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical tool for studying protein interactions and enzyme functions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]MORPHOLINE: Contains a morpholine ring instead of a piperazine ring.
Uniqueness
1-BENZYL-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H38N2O2S |
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Molecular Weight |
442.7 g/mol |
IUPAC Name |
1-benzyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C26H38N2O2S/c1-19(2)23-16-24(20(3)4)26(25(17-23)21(5)6)31(29,30)28-14-12-27(13-15-28)18-22-10-8-7-9-11-22/h7-11,16-17,19-21H,12-15,18H2,1-6H3 |
InChI Key |
PMNAVYFDXJEKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
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